

Spectroscopic Characterization of 3-Methylfuran-2,4-dione: A Technical Guide

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Compound of Interest		
Compound Name:	3-Methyl-furan-2,4-dione	
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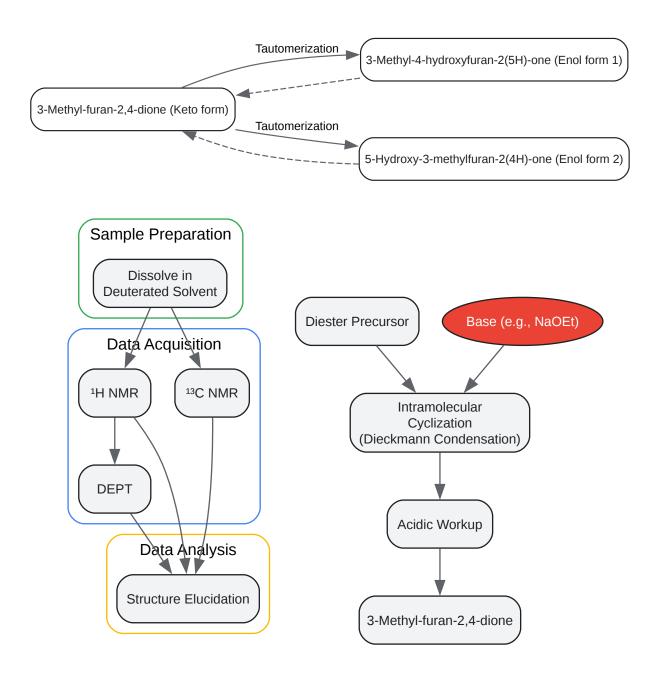
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characterization of **3-Methyl-furan-2,4-dione** (CAS No. 1192-51-4; Molecular Weight: 114.10 g/mol). Due to the limited availability of direct experimental spectra in public databases, this document focuses on the theoretical spectroscopic properties derived from its chemical structure and data from analogous compounds. It also outlines the relevant experimental protocols for acquiring such data.

Molecular Structure and Tautomerism

3-Methyl-furan-2,4-dione is a heterocyclic compound featuring a five-membered furan ring with a methyl substituent at the C3 position and two carbonyl groups at the C2 and C4 positions. A crucial aspect of its chemistry is the existence of keto-enol tautomerism. The dione form can exist in equilibrium with two enol forms: 3-methyl-4-hydroxyfuran-2(5H)-one and 5-hydroxy-3-methylfuran-2(4H)-one. This equilibrium is influenced by the solvent and pH, which has significant implications for its spectroscopic characterization.





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